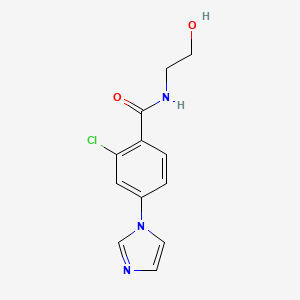

2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide

Description

Propriétés

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)-4-imidazol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c13-11-7-9(16-5-3-14-8-16)1-2-10(11)12(18)15-4-6-17/h1-3,5,7-8,17H,4,6H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHLWQVUMJSRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alternative Synthetic Routes

While the direct coupling of acyl chloride and amino alcohol is the most straightforward, alternative methods reported in related imidazole-containing benzamide syntheses include:

- Amide bond formation via carbodiimide coupling agents: Using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid derivative of 2-chloro-4-(1H-imidazol-1-yl)benzoic acid, followed by reaction with 2-aminoethanol.

- Use of imidazole derivatives as nucleophiles: In some cases, the imidazole ring is introduced via nucleophilic aromatic substitution on a chlorinated benzamide intermediate, but this is less common for this specific compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, or ethanol | Anhydrous conditions preferred |

| Base | Triethylamine, pyridine | Neutralizes HCl, prevents side reactions |

| Temperature | Room temperature to 50 °C | Mild heating can improve reaction rate |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization from ethanol or chromatography | Ensures high purity |

Industrial Scale Considerations

- Continuous flow synthesis: For large-scale production, continuous flow reactors can be employed to improve reaction control, heat transfer, and safety when handling acyl chlorides.

- Automated base addition: Automated dosing of base and reagents can optimize yield and reduce impurities.

- Purification: Industrial purification often involves crystallization rather than chromatography for cost-effectiveness.

Research Findings and Analytical Data

- The compound exhibits good stability under the described reaction conditions.

- Yields typically range from 70% to 90% depending on the scale and purity of starting materials.

- Analytical characterization includes NMR (1H, 13C), IR spectroscopy confirming amide bond formation, and mass spectrometry consistent with molecular weight 265.69 g/mol.

- Purity is confirmed by HPLC with retention times specific to the compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acyl chloride + 2-aminoethanol | 2-chloro-4-(1H-imidazol-1-yl)benzoyl chloride, triethylamine | RT to 50 °C, 2–6 h | 75–90 | Most common, straightforward |

| Carbodiimide coupling | 2-chloro-4-(1H-imidazol-1-yl)benzoic acid, EDCI/DCC, 2-aminoethanol | RT, 4–8 h | 70–85 | Avoids acyl chloride handling |

| Nucleophilic aromatic substitution (less common) | Chlorinated benzamide intermediate, imidazole derivative | Elevated temperature, polar solvent | Variable | More complex, less used |

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a reduced imidazole derivative.

Substitution: Formation of substituted benzenecarboxamide derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

The compound is primarily investigated for its potential as a therapeutic agent. Its structural characteristics make it a candidate for drug design, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics.

- Antiviral Properties : Research has shown that related compounds can inhibit viral replication, suggesting that 2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide may also possess antiviral activity against pathogens such as influenza.

Enzyme Interaction Studies

The compound's ability to interact with specific enzymes is significant for understanding its mechanism of action. Studies have demonstrated that modifications on the aryl ring can enhance or diminish biological activity, with the chloro group playing a critical role in maintaining potency against target enzymes .

Antidepressant Potential

Recent findings suggest that this compound may act as a dopamine uptake inhibitor, indicating potential antidepressant effects. This aligns with its classification as an impurity in certain antidepressant formulations, highlighting its relevance in drug development for mood disorders.

Case Study 1: Antiviral Activity

A study conducted on related compounds demonstrated a significant reduction in viral mRNA levels in infected cells, indicating that these compounds interfere with viral entry or replication processes. This suggests that this compound could be further explored for its antiviral properties .

Case Study 2: Enzyme Inhibition

Research into enzyme interactions revealed that benzamide derivatives could modulate enzyme activity through specific interactions. The positioning of substituents like chlorine was critical for maintaining potency against target enzymes, making this compound a valuable subject for further investigation in enzyme inhibition studies .

Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below highlights key differences and similarities with selected compounds:

Key Comparative Insights

Bioactivity and Substituent Effects

- Anticancer Activity: The fluorophenyl-substituted analog (N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) demonstrates potent activity against cervical cancer cells, attributed to the electron-withdrawing fluoro group enhancing binding to cellular targets .

- Enzyme Inhibition: VNF and VFV (imidazole-linked benzamides) inhibit CYP51, a critical enzyme in protozoan sterol biosynthesis.

Agrochemical Applications :

Physicochemical Properties

- The methylsulfonyl group in 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide facilitates strong hydrogen bonding in its crystal lattice, forming dimeric structures . The target compound’s hydroxyethyl group may similarly enable intermolecular hydrogen bonds, though experimental confirmation is needed.

Research Findings and Implications

Substituent-Driven Activity :

- Electron-withdrawing groups (e.g., chloro, fluoro) enhance bioactivity in imidazole benzamides by improving target affinity .

- Hydrophilic groups (e.g., hydroxyethyl) may optimize pharmacokinetics but require balancing with lipophilicity for membrane penetration .

Structural Mimicry in Drug Design: The target compound’s imidazole ring mirrors that of ketoconazole, a clinically used antifungal agent.

Unresolved Questions: No direct data on the target compound’s CYP51 inhibition or cytotoxicity are available.

Activité Biologique

2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure features a chloro group, a hydroxyethyl moiety, and an imidazole ring attached to a benzamide framework. Its chemical formula is , with a molecular weight of approximately 239.68 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown comparable efficacy to established antibiotics like ciprofloxacin and norfloxacin .

- Anticancer Properties : Research suggests that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving the modulation of kinase activity. In particular, it has been noted for its ability to inhibit RET kinase activity, which is crucial in various cancers .

The proposed mechanisms by which this compound exerts its biological effects include:

- Kinase Inhibition : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for tumor growth. Studies have shown that it can inhibit RET kinase, leading to reduced cell proliferation in cancer models .

- Antibacterial Mechanism : The imidazole ring is known to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study conducted by Birajdar et al., derivatives of imidazole were synthesized and tested against various pathogens. The results indicated that compounds similar to this compound displayed moderate to good activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Case Study 2: Anticancer Activity

A recent investigation into the effects of this compound on RET kinase revealed that it significantly inhibited the activity of this enzyme in vitro. The study reported IC50 values indicating effective inhibition at nanomolar concentrations, suggesting strong potential for development as an anticancer therapeutic .

Q & A

Basic: What are the key synthetic routes for 2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide?

Answer: The synthesis involves multi-step reactions, starting with hydrogenation of a precursor (e.g., 4-chloro-N-(isoxazol-4-yl)benzamide) using catalysts like Raney nickel to avoid dehalogenation byproducts. Subsequent cyclization under alkaline conditions (NaOH, 45°C) facilitates imidazole ring formation. Key steps include:

- Catalyst optimization : Switching from Pd/C to Raney Ni improved intermediate yield from <50% to 92% .

- Recyclization : NaOH-mediated dehydration achieves 88% isolated yield, with temperature (45°C) and solvent (ethanol) critical for efficiency .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Answer: Byproduct mitigation requires:

- Catalyst selection : Raney Ni prevents aryl dehalogenation, unlike Pd/C, which generates undesired benzamide derivatives .

- Solvent/base optimization : Ethanol outperforms water in cyclization; NaOH (2 equiv) ensures complete conversion vs. weaker bases (e.g., Na₂CO₃) .

- Design of Experiments (DoE) : Statistical methods (e.g., varying temperature, time, and solvent) reduce trial numbers while identifying optimal parameters (e.g., 45°C for 4 hours) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer: Standard methods include:

- Spectroscopy : IR confirms functional groups (e.g., amide C=O stretch), while ¹H/¹³C NMR elucidates proton environments and carbon frameworks .

- Mass spectrometry : ESI-MS validates molecular weight and fragmentation patterns .

- Chromatography : TLC/HPLC monitors reaction progress and purity .

Advanced: How can hyphenated techniques resolve structural ambiguities in derivatives?

Answer: Advanced methods like LC-MS and HPLC-NMR combine separation with structural analysis:

- LC-MS : Detects intermediates during hydrogenation (e.g., hydrodechlorination byproducts) .

- HPLC-NMR : Resolves isomeric impurities in thiazole/imidazole derivatives by coupling retention time with spectral data .

Basic: What biological assays are used to evaluate this compound’s activity?

Answer: Standard assays include:

- Antimicrobial : Minimum Inhibitory Concentration (MIC) against bacterial/fungal strains .

- Anticancer : MTT assays for cytotoxicity in cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases .

Advanced: How can in vivo models address discrepancies between in vitro and observed biological activity?

Answer:

- Pharmacokinetic studies : Assess bioavailability and metabolic stability (e.g., cytochrome P450 interactions) .

- Xenograft models : Evaluate tumor suppression in mice, comparing efficacy to in vitro IC₅₀ values .

- Synergy testing : Combine with known therapeutics (e.g., cisplatin) to identify additive effects .

Basic: How do structural modifications influence the compound’s reactivity?

Answer:

- Hydroxyethyl vs. methyl groups : The hydroxyethyl moiety enhances solubility but may reduce membrane permeability vs. methyl .

- Imidazole substitution : 1H-imidazol-1-yl at position 4 improves π-π stacking with biological targets compared to triazole analogs .

Advanced: How can computational methods resolve contradictions in structure-activity relationships (SAR)?

Answer:

- Molecular docking : Predict binding modes to targets (e.g., EGFR kinase), explaining activity variations among analogs .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity using regression analysis .

- MD simulations : Assess stability of ligand-target complexes under physiological conditions .

Basic: What methods assess the compound’s stability under varying conditions?

Answer:

- Thermal analysis : TGA/DTA determine decomposition thresholds (e.g., >200°C stability) .

- pH stability : HPLC monitors degradation in acidic/basic buffers (e.g., hydrolysis of amide bonds) .

Advanced: How can reaction kinetics elucidate mechanistic pathways in synthesis?

Answer:

- Rate studies : Monitor intermediate formation via time-resolved LC-MS to identify rate-limiting steps (e.g., imine formation) .

- Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during cyclization .

- Activation energy calculation : Arrhenius plots derived from temperature-dependent yields reveal mechanistic barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.